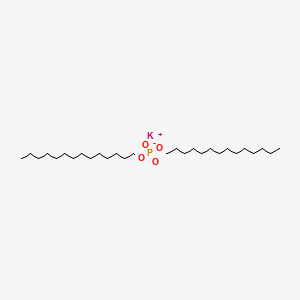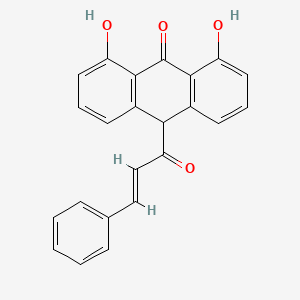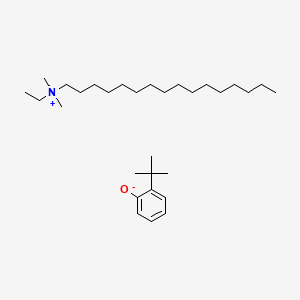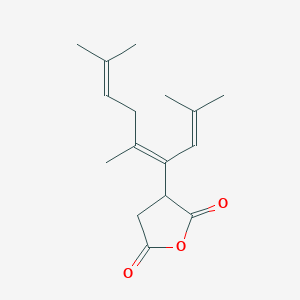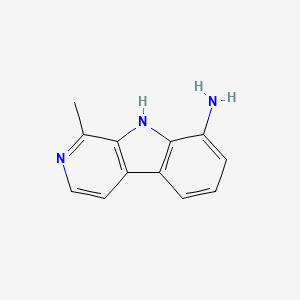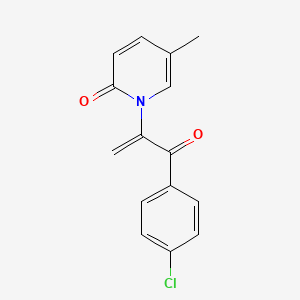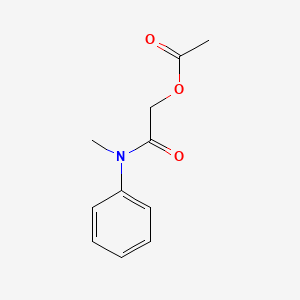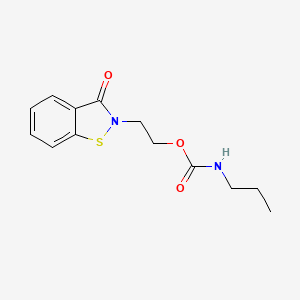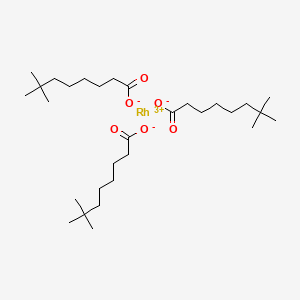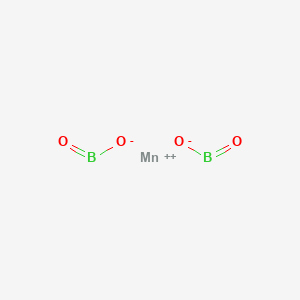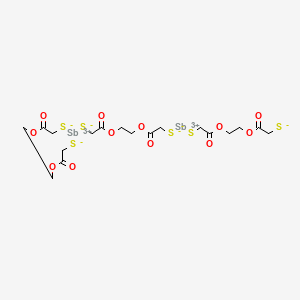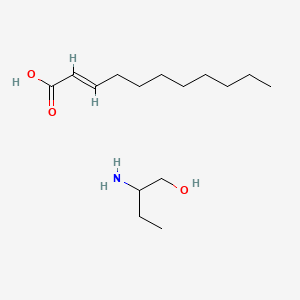
Einecs 301-856-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2-aminobutan-1-ol, typically involves the reaction between undecenoic acid and 2-aminobutan-1-ol in a 1:1 molar ratio. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve heating and the use of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
Undecenoic acid, compound with 2-aminobutan-1-ol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Undecenoic acid, compound with 2-aminobutan-1-ol, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions.
Industry: It is used in the formulation of personal care products, including creams and lotions, due to its emollient properties.
Wirkmechanismus
The mechanism of action of undecenoic acid, compound with 2-aminobutan-1-ol, involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes, contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecenoic Acid: A similar compound with antimicrobial properties, often used in the treatment of fungal infections.
2-Aminobutan-1-ol: An amine alcohol used in various chemical syntheses.
Uniqueness
Undecenoic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties of undecenoic acid and 2-aminobutan-1-ol. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94086-67-6 |
|---|---|
Molekularformel |
C15H31NO3 |
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
2-aminobutan-1-ol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4(5)3-6/h9-10H,2-8H2,1H3,(H,12,13);4,6H,2-3,5H2,1H3/b10-9+; |
InChI-Schlüssel |
DOAAAMDFRRJVCP-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)O.CCC(CO)N |
Kanonische SMILES |
CCCCCCCCC=CC(=O)O.CCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


